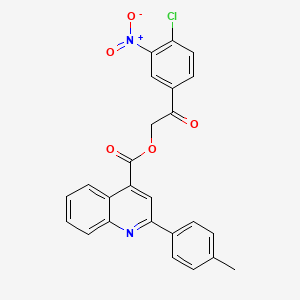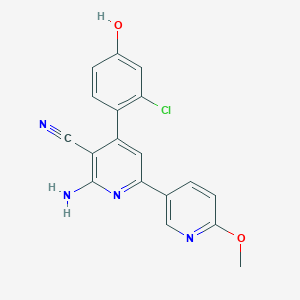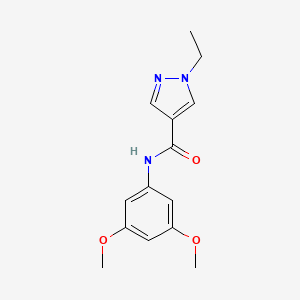
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylates family. This compound has gained attention in scientific research due to its potential use in medicinal chemistry.
作用機序
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and proteins, such as protein tyrosine phosphatase 1B and topoisomerase II.
Biochemical and Physiological Effects:
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. Additionally, it has been found to regulate glucose metabolism by inhibiting protein tyrosine phosphatase 1B, which leads to increased insulin sensitivity.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate in lab experiments is its potential use in medicinal chemistry. Its ability to inhibit the proliferation of cancer cells and regulate glucose metabolism makes it a promising candidate for drug development. However, a limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety profile and optimal dosage.
将来の方向性
There are several future directions for the study of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and metabolic disorders. Another direction is to study its mechanism of action in more detail to better understand its pharmacological effects. Furthermore, its potential toxicity and safety profile should be investigated to determine its suitability for clinical use.
合成法
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate can be achieved by reacting 4-chloro-3-nitrobenzaldehyde with 4-methylphenylhydrazine in ethanol to obtain the corresponding hydrazone. The hydrazone is then reacted with ethyl 2-oxoacetate and quinoline-4-carboxylic acid in the presence of a base to yield the desired compound.
科学的研究の応用
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been investigated for its antibacterial and antifungal properties. Moreover, it has been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which is a therapeutic target for the treatment of type 2 diabetes and obesity.
特性
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methylphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-6-8-16(9-7-15)22-13-19(18-4-2-3-5-21(18)27-22)25(30)33-14-24(29)17-10-11-20(26)23(12-17)28(31)32/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUZFCITGZTXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-10-ium-2-olate](/img/structure/B5967107.png)
![5-[(2-fluorophenoxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5967110.png)
![N-cyclopropyl-3-{1-[2-(phenylethynyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B5967115.png)
![9-(3-methoxyphenyl)-7-[2-(4-morpholinyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5967124.png)
![3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B5967125.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-methylbenzamide](/img/structure/B5967155.png)
![4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5967164.png)
![2-(2-hydroxyethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5967165.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5967170.png)
![ethyl 4-(cyclopropylmethyl)-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5967176.png)


![2-{1-(2-fluorobenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967200.png)